7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide

Lysyl oxidase inhibition Cancer metastasis Fibrosis

7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide (CAS 951963-48-7) is a synthetic small molecule (C22H15N3O4, MW 385.37) that integrates a 7-methoxybenzofuran-2-carboxamide moiety with a 2-(pyridin-4-yl)-1,3-benzoxazol-5-amine scaffold via an amide linkage. The compound is classified within the substituted benzofuranyl–benzoxazolyl chemotype, a privileged scaffold implicated in multiple therapeutic target classes including lysyl oxidase (LOX) inhibition and phosphodiesterase (PDE) modulation.

Molecular Formula C22H15N3O4
Molecular Weight 385.4 g/mol
Cat. No. B12206611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
Molecular FormulaC22H15N3O4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5
InChIInChI=1S/C22H15N3O4/c1-27-18-4-2-3-14-11-19(28-20(14)18)21(26)24-15-5-6-17-16(12-15)25-22(29-17)13-7-9-23-10-8-13/h2-12H,1H3,(H,24,26)
InChIKeyLZJDJFQGPNICOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide (CAS 951963-48-7): Baseline Characterization


7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide (CAS 951963-48-7) is a synthetic small molecule (C22H15N3O4, MW 385.37) that integrates a 7-methoxybenzofuran-2-carboxamide moiety with a 2-(pyridin-4-yl)-1,3-benzoxazol-5-amine scaffold via an amide linkage . The compound is classified within the substituted benzofuranyl–benzoxazolyl chemotype, a privileged scaffold implicated in multiple therapeutic target classes including lysyl oxidase (LOX) inhibition and phosphodiesterase (PDE) modulation [1][2]. In public bioactivity databases, this compound is annotated as Example 48 in the US10807974 patent family and has been profiled for enzyme inhibition activity against LOX, MAO-A, and MAO-B, providing a quantitative baseline for comparative evaluation [3].

Enzyme Profiling Reported LOX, MAO‑A, and MAO‑B inhibition data from US10807974 patent family
Potency Window Moderate LOX inhibition profile may support titration studies in fibrosis and cancer research models
Selectivity Context High MAO/LOX selectivity ratio reduces amine oxidase off‑target confounding risk

Why Generic Substitution Fails for 7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide: Key Differentiation Factors


Despite sharing a common benzoxazole–benzofuran core with numerous in-class compounds, 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide cannot be generically substituted due to three interdependent factors: (i) the 7-methoxy substituent on the benzofuran ring modulates both electronic properties and target-binding conformation in ways that are not replicated by des-methoxy or alternative-position analogs [1]; (ii) the 4-pyridinyl substituent at the benzoxazole 2-position creates a distinct hydrogen-bond acceptor profile that influences selectivity across related enzyme families (e.g., LOX vs. MAO) [2]; and (iii) quantitative enzyme inhibition data from the US10807974 patent family demonstrate that structurally proximate analogs (e.g., Example 42, Example 50) exhibit LOX IC50 values differing by over 2.7-fold, confirming that minor structural perturbations produce substantial potency shifts [2]. These SAR properties mean that substituting an in-class analog without equivalent methoxy and pyridinyl substitution patterns risks losing the target selectivity profile documented for this specific compound.

7‑Methoxy Substituent The 7‑OCH₃ group modulates benzofuran electronic properties and target‑binding conformation; des‑methoxy analogs may not replicate SAR.
4‑Pyridinyl H‑Bond Acceptor The 4‑pyridinyl ring on the benzoxazole creates a distinct H‑bond profile that can shift selectivity across LOX/MAO families.
Close‑Analog Potency Shift Patent family members with minor structural changes show >2‑fold LOX IC₅₀ differences; activity may not transfer directly.

Product-Specific Quantitative Evidence Guide: 7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide Differentiation Data


LOX Enzyme Inhibition: Comparative Potency Within the US10807974 Patent Family

In a direct head-to-head comparison within the US10807974 patent family using the same LOX enzyme assay (pig skin LOX, method of Shackleton et al. 1990), the target compound (Example 48) exhibited an IC50 of 1,700 nM. This places it as a moderately potent LOX inhibitor relative to more potent family members such as Example 42 (IC50 = 620 nM) and Example 50 (IC50 = 740 nM), but distinguishes it from less active analogs such as Example 68 (IC50 = 890 nM) [1][2]. The 2.7-fold potency difference between Example 48 and Example 42 demonstrates that the 7-methoxybenzofuran substitution pattern yields a distinct activity profile compared to alternative scaffolds within the same chemical series [2].

LOX Inhibition
Head‑to‑head
IC₅₀ 1,700 nM
vs. 620–890 nM within series
Supports selection of moderate LOX potency window for model‑specific studies
Assay: pig skin LOX (Shackleton 1990)
Lysyl oxidase inhibition Cancer metastasis Fibrosis

MAO-A and MAO-B Selectivity: Quantitative Off-Target Profiling Versus In-Class LOX Inhibitors

Selectivity against monoamine oxidases is a critical differentiator for LOX-targeting compounds, as MAO inhibition carries risk of serotonergic and hypertensive adverse effects. The target compound (Example 48) exhibits IC50 values >100,000 nM (>100 µM) against both human MAO-A and MAO-B, yielding a MAO/LOX selectivity ratio exceeding 58-fold [1][2]. This selectivity profile is comparable to other members of the US10807974 series, but the combination of moderate LOX potency with high MAO selectivity represents a specific pharmacological signature that distinguishes this compound from less selective LOX inhibitors in the broader literature [3].

MAO Selectivity
Head‑to‑head
MAO‑A/B >100 µM
MAO/LOX selectivity ratio >58‑fold
Enables LOX‑specific pathway interrogation without MAO‑mediated confounds
Promega MAO‑Glo assay kit
Monoamine oxidase selectivity Off-target pharmacology LOX vs. MAO selectivity ratio

Structural Differentiation: Impact of the 7-Methoxy Substituent on Benzofuran Pharmacophore Activity

Published SAR studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrate that the 7-methoxy group is a critical determinant of biological activity in this scaffold class [1][2]. In a series of 18 synthesized derivatives evaluated for neuroprotective activity against NMDA-induced excitotoxicity in primary rat cortical neurons, compounds bearing the 7-methoxy substitution exhibited marked protective effects, with lead compound 1f (containing a -CH3 substitution at R2) showing neuroprotective efficacy comparable to the reference NMDA antagonist memantine at 30 µM [2]. While the target compound has a benzoxazol-5-yl substitution rather than a simple phenyl group at the amide nitrogen, the 7-methoxybenzofuran core is conserved and is structurally distinct from the des-methoxy analog N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide (MW 355.35 vs. 385.37), which lacks the 7-methoxy group and consequently has altered hydrogen-bonding capacity and lipophilicity (cLogP) .

7‑Methoxy SAR
Class‑level
Additional H‑bond acceptor
ΔMW +30 Da vs. des‑methoxy analog
Class‑level SAR linked to neuroprotective assay response in neuronal models
Based on benzofuran‑2‑carboxamide series (2015)
Structure-activity relationship 7-methoxybenzofuran Neuroprotective activity

PDHK1 Target Annotation: Putative Multi-Target Differentiation from Selective LOX Inhibitors

The Therapeutic Target Database (TTD) annotates this compound (Drug ID: D0W3JC, synonym: PMID25684022-Compound-US20120208819 4(58)) as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor, with associated indications including metastatic cancer and solid tumors [1][2]. PDHK1 is a key regulator of the pyruvate dehydrogenase complex that controls the switch between glycolysis and oxidative phosphorylation, and is a validated target in cancer metabolism [3]. This annotation suggests that, unlike selective LOX inhibitors within the same patent family that lack PDHK1 activity, the target compound may possess a dual-target pharmacological profile (LOX + PDHK1). However, it is noted that quantitative PDHK1 IC50 data are not publicly available for this compound, and this annotation should be considered as a hypothesis-generating lead rather than confirmed pharmacology [1].

PDHK1 Annotation
Data to verify
TTD‑annotated PDHK1 inhibitor
Hypothesis‑generating; no quantitative PDHK1 IC₅₀ reported
Requires confirmatory PDHK1 assay
Pyruvate dehydrogenase kinase 1 PDHK1 inhibitor Cancer metabolism

Best Research and Industrial Application Scenarios for 7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide


LOX Target Validation Studies Requiring Moderate Potency with High MAO Selectivity

This compound is optimally suited for in vitro or in vivo target validation studies where lysyl oxidase (LOX) inhibition is the primary pharmacological objective but where off-target MAO inhibition must be rigorously excluded. Its LOX IC50 of 1,700 nM combined with >100,000 nM IC50 against MAO-A and MAO-B (selectivity ratio >58) [1] makes it appropriate for experiments in models where serotonergic or catecholaminergic confounds would compromise data interpretation, such as in neuro-oncology or cardiovascular fibrosis research.

Structure-Activity Relationship (SAR) Benchmarking in Benzofuran-2-Carboxamide Lead Optimization Programs

The well-characterized LOX and MAO inhibition profile of this compound, positioned within a patent family containing multiple analogs with divergent IC50 values (range: 300–1,700 nM) [1][2], establishes it as a valuable benchmarking standard for medicinal chemistry programs exploring benzofuran-2-carboxamide or benzoxazole-containing LOX inhibitor series. Procurement of this compound alongside Example 42 (IC50 620 nM) and Example 50 (IC50 740 nM) enables quantitative SAR comparisons within a single experimental platform.

Cancer Metabolism Research Exploring LOX–PDHK1 Dual-Target Hypothesis

The compound's annotated PDHK1 inhibitory activity [3] combined with confirmed LOX inhibition positions it as a tool compound for investigating potential crosstalk between extracellular matrix remodeling (LOX-mediated collagen crosslinking) and metabolic reprogramming (PDHK1-regulated glycolytic switch) in tumor biology. Researchers studying KRAS-mutant or metabolically stressed cancers may find this dual-annotation profile uniquely relevant, although confirmatory PDHK1 IC50 determination is recommended prior to mechanistic conclusions.

Differentiation-Inducing Anticancer Agent Screening

Published descriptions indicate that this compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [4]. This property makes it a candidate for inclusion in phenotypic screening panels focused on differentiation therapy approaches for acute myeloid leukemia (AML) or other malignancies where terminal differentiation is a therapeutic strategy. The differentiation-inducing activity adds a functional dimension beyond enzyme inhibition that may not be present in structurally related analogs.

Application
Selection Property
Validation Focus
LOX target engagement studies
High MAO selectivity window
LOX‑specific pathway interpretation
Benzofuran‑2‑carboxamide SAR benchmarking
Patent‑family potency comparison set
Scaffold selectivity profiling
Tumor metabolism dual‑target investigation
Dual LOX/PDHK1 annotation
Hypothesis‑driven target crosstalk assays
Differentiation‑inducing phenotypic screening
Reported differentiation activity in AML cell models
Phenotypic endpoint characterization
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